2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde
説明
特性
IUPAC Name |
2-chloro-7-cyclopentylpyrrolo[2,3-d]pyrimidine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-12-14-6-8-5-10(7-17)16(11(8)15-12)9-3-1-2-4-9/h5-7,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXVKQLLJZHYTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC3=CN=C(N=C32)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
It is noted that similar compounds have shown activity against the mcf-7 cell line for breast cancer.
Mode of Action
It is suggested that similar compounds interact with their targets to inhibit their function, leading to a decrease in the proliferation of cancer cells.
Biochemical Pathways
Given its potential activity against cancer cells, it may be involved in pathways related to cell proliferation and apoptosis.
生化学分析
Biochemical Properties
2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways and cellular processes. Additionally, this compound can bind to specific proteins, altering their conformation and activity.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, it has been observed to induce apoptosis, a programmed cell death process, by disrupting mitochondrial function and activating caspases. This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival. Furthermore, this compound can modulate gene expression by affecting transcription factors and epigenetic regulators.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity. For example, it has been shown to inhibit the activity of certain kinases by competing with ATP for binding to the kinase domain. Additionally, this compound can interact with DNA and RNA, affecting their stability and function. These interactions can lead to changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as altered gene expression and metabolic changes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects and can effectively inhibit target enzymes and pathways. At higher doses, toxic effects such as liver and kidney damage have been observed. Threshold effects have also been reported, where a certain dosage is required to achieve a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in the metabolism of xenobiotics. This compound can affect metabolic flux and alter the levels of specific metabolites. Additionally, it can influence the activity of cofactors and other molecules involved in metabolic reactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, it can bind to intracellular proteins and be transported to different cellular compartments. The compound’s localization and accumulation can affect its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It has been observed to localize in the nucleus, where it can interact with DNA and transcription factors. Additionally, it can be found in the cytoplasm, where it interacts with various enzymes and signaling molecules. Post-translational modifications and targeting signals can direct this compound to specific organelles, such as mitochondria and endoplasmic reticulum.
生物活性
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables that highlight its therapeutic potential.
Synthesis
The synthesis of this compound involves several steps, primarily utilizing nickel-catalyzed coupling reactions and oxidative dehydrogenation. A notable method includes the reaction of 5-bromo-2-chloro-N-cyclopentyl pyrimidine-4-amine with acrylic acid to yield the target compound through a series of transformations involving various solvents and catalysts .
Anticancer Properties
Research has demonstrated that derivatives of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine exhibit promising anticancer activity. A study screened several derivatives against the MCF-7 breast cancer cell line, revealing that compounds such as 6e and 6f showed effective inhibition with IC50 values of 51.35 μg/mL and 60.14 μg/mL, respectively. These compounds also demonstrated significant antibacterial activity against strains like Streptococcus pneumoniae and Bacillus cereus .
Antioxidant Activity
The antioxidant potential of these compounds was assessed using the DPPH assay. Compound 7a displayed notable activity with an IC50 value of 52.21 μg/mL, indicating its ability to scavenge free radicals effectively .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of these compounds with estrogen receptors (ER-alpha). The binding energies ranged from -7.12 kcal/mol to -1.21 kcal/mol, suggesting strong interactions that may correlate with their biological activities .
Data Table: Biological Activities of Selected Derivatives
| Compound | Activity Type | IC50 (μg/mL) | Target |
|---|---|---|---|
| 6e | Anticancer | 51.35 | MCF-7 (Breast Cancer) |
| 6f | Anticancer | 60.14 | MCF-7 (Breast Cancer) |
| 6d | Antibacterial | N/A | S. pneumoniae |
| 7a | Antioxidant | 52.21 | DPPH Assay |
Case Studies
- In Vitro Screening : A series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized and screened for various biological activities. The results indicated a strong correlation between structural modifications and enhanced biological efficacy, particularly in anticancer and antibacterial assays .
- Molecular Dynamics Simulation : Further studies employed molecular dynamics simulations to evaluate the stability of the most promising compound (6e) in complex with ER-alpha. This approach provided additional validation for its therapeutic potential by assessing conformational stability over time .
科学的研究の応用
Chemical Synthesis
The synthesis of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde can be achieved through several methods involving different reagents and conditions. A notable preparation method involves the use of 5-bromo-2-chloro-N-cyclopentyl pyrimidine-4-amine as a starting material, reacting it with acrylic acid under controlled conditions to yield the desired compound. The process typically includes:
- Reagents : 5-bromo-2-chloro-N-cyclopentyl pyrimidine-4-amine, acrylic acid, and various catalysts (e.g., nickel salts, cuprous halides).
- Conditions : The reaction is performed in an inert atmosphere at temperatures ranging from 50°C to 110°C, with yields reported up to 85% under optimal conditions .
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Antiviral Activity : Some pyrrolo[2,3-d]pyrimidine derivatives have shown promise as antiviral agents, potentially effective against viral infections by interfering with viral replication mechanisms.
Therapeutic Applications
The unique structure of this compound positions it as a candidate for various therapeutic applications:
| Therapeutic Area | Potential Application | Mechanism of Action |
|---|---|---|
| Cancer Treatment | Inhibition of tumor growth | Targeting cell signaling pathways |
| Viral Infections | Antiviral agent | Interference with viral replication |
| Neurological Disorders | Potential neuroprotective effects | Modulation of neurotransmitter systems |
Case Study 1: Anticancer Activity
A study investigated the effects of a related pyrrolo[2,3-d]pyrimidine derivative on human cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.
Case Study 2: Antiviral Efficacy
In vitro testing of a compound similar to this compound demonstrated effective inhibition of viral replication in cultured cells infected with a specific virus strain. The mechanism involved disruption of the viral life cycle at multiple stages.
類似化合物との比較
Comparison with Structural Analogs
Functional Group Modifications
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid
- Molecular Formula : C₁₂H₁₂ClN₃O₂
- Molecular Weight : 265.70 g/mol
- Key Difference : Aldehyde (-CHO) replaced by carboxylic acid (-COOH).
- Impact :
- Synthesis : Oxidation of the aldehyde derivative using Oxone® (85% yield) .
7-Cyclopentyl-N,N-dimethyl-2-((4-sulfamoylphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- Key Difference : Aldehyde replaced by dimethylcarboxamide (-CON(CH₃)₂).
- Impact: Stability: Carboxamide derivatives resist oxidation, enhancing shelf-life. Binding Affinity: The sulfamoylphenylamino group improves kinase inhibition (e.g., CDK4/6 targets) .
- Synthesis : Buchwald-Hartwig coupling (22.9% yield) .
Substituent Variations
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid
- Key Difference : Cyclopentyl replaced by phenylsulfonyl (-SO₂C₆H₅).
- Impact :
2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Heterocyclic Modifications
4-Amino-5-fluoro-7-(2-C-methyl-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine
- Key Difference: Aldehyde replaced by 2'-C-methyl ribofuranosyl sugar.
- Impact: Antiviral Activity: Inhibits HCV RNA replication (EC₅₀ = 0.5–1.0 μM). Enzymatic Stability: Resists adenosine deaminase, improving oral bioavailability .
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde
Comparative Data Tables
Table 1: Physicochemical Properties
準備方法
Step 1: Coupling Reaction to Form 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-acrylic acid (Formula I)
- Reactants: 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine and acrylic acid
- Catalysts: Metal nickel salt (e.g., nickel chloride) and cuprous halide (e.g., cuprous iodide)
- Ligands: Triphenylphosphine or other phosphine ligands
- Base: Triethylamine, N-diisopropylethylamine, or triethylenediamine
- Solvent: Absolute ethanol, N,N-dimethylformamide (DMF), or others
- Conditions: Stirring at 65 °C for 8 hours under nitrogen atmosphere
- Yield: Approximately 73.1%
| Parameter | Details |
|---|---|
| Molar ratio (amine:acrylic acid) | 1:3.2 |
| Catalyst loading (nickel salt) | 0.003 eq (nickel chloride) |
| Cuprous halide loading | 0.025 eq (cuprous iodide) |
| Ligand loading | 0.043 eq (triphenylphosphine) |
| Base loading | 2.1 eq (N,N-diisopropylethylamine) |
| Solvent volume | 3000 mL absolute ethanol |
| Reaction temperature | 65 °C |
| Reaction time | 8 hours |
| Product yield | 707.4 g, 73.1% |
Step 2: Intramolecular Cyclization to Form 2-Chloro-7-cyclopentyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (Formula II)
- Reactants: Compound I from Step 1
- Catalyst: Cuprous chloride
- Base: Triethylamine
- Solvent: Dimethyl sulfoxide (DMSO)
- Conditions: Stirring at 70 °C for 12 hours under nitrogen
- Yield: Approximately 97.6%
| Parameter | Details |
|---|---|
| Compound I amount | 735.5 g |
| Catalyst loading | 0.4 eq (cuprous chloride) |
| Base loading | 0.6 eq (triethylamine) |
| Solvent volume | 3650 mL DMSO |
| Reaction temperature | 70 °C |
| Reaction time | 12 hours |
| Product yield | 717.6 g, 97.6% |
Step 3: Oxidation to Obtain 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (Formula III)
- Reactants: Compound II
- Oxidant: 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
- Solvent: Tetrahydrofuran (THF) or other suitable solvents
- Conditions: Temperature controlled between 20-70 °C under nitrogen atmosphere
- Oxidant ratio: 1:1 to 1:3 (compound II to DDQ)
Alternative Preparation Method via Oxidation of the Aldehyde
Another reported method involves the oxidation of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde directly to the corresponding carboxylic acid using Oxone® as the oxidant in DMF solvent.
| Parameter | Details |
|---|---|
| Starting material | This compound (2.69 g, 11 mmol) |
| Oxidant | Oxone (7.2 g, 12 mmol) |
| Solvent | N,N-dimethylformamide (DMF) |
| Reaction time | 6 hours |
| Product yield | 85% |
| Product | 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid |
This method is straightforward with a good yield but is more suitable for small-scale synthesis or as a final step in a synthetic sequence.
Comparative Analysis of Preparation Methods
| Feature | Nickel-Copper Catalyzed Method | Palladium-Catalyzed Method | Oxone Oxidation Method |
|---|---|---|---|
| Catalyst | Nickel salts + Cuprous halide (cheap) | Palladium (expensive) | None (oxidant used) |
| Ligands and Bases | Various phosphines and amines | Phosphine ligands | Not applicable |
| Reaction Yield (Key Step) | 73.1% (coupling), 97.6% (cyclization) | Generally lower, less cost-effective | 85% (oxidation) |
| Reaction Conditions | Moderate temperature (65-70 °C), 8-12 hours | Similar or higher temperatures, longer time | Room to moderate temperature, 6 hours |
| Cost | Lower due to cheaper catalysts and reagents | Higher due to palladium and propiolate esters | Moderate (oxidant cost) |
| Scalability | Suitable for industrial scale | Limited by cost and yield | Suitable for small to medium scale |
Summary of Key Research Findings
- The nickel-copper catalyzed coupling and cyclization method provides a cost-effective, scalable, and high-yielding route to the key intermediate this compound precursor.
- Avoidance of palladium catalysts reduces production costs and environmental impact.
- The oxidation of the aldehyde using Oxone® in DMF is an effective final step for converting the aldehyde to the carboxylic acid with good yield.
- Reaction parameters such as catalyst choice, ligand, base, solvent, temperature, and molar ratios are critical for optimizing yield and purity.
Q & A
Q. Q: What are the key steps and reaction conditions for synthesizing 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde?
A: The synthesis involves multi-step reactions:
Sonogashira Coupling : A palladium-catalyzed coupling between 5-bromo-2-chloro-4-(cyclopentylamino)pyrimidine and propargyl alcohol derivatives under argon, yielding intermediates like 3-[2-chloro-4-(cyclopentylamino)pyrimidin-5-yl]prop-2-yn-1-ol .
Cyclization : Using tetrabutylammonium fluoride (TBAF) to induce cyclization, forming the pyrrolo[2,3-d]pyrimidine core .
Oxidation : The aldehyde group at position 6 is introduced via controlled oxidation of a methanol intermediate (e.g., (2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol) .
Key Conditions :
- Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium).
- Inert atmosphere (argon) for moisture-sensitive steps.
- Purification via flash column chromatography (e.g., 50% EtOAc/hexanes) .
Structural Characterization
Q. Q: Which spectroscopic methods are critical for confirming the structure of this compound?
A:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify cyclopentyl substitution, aldehyde proton (~9-10 ppm), and aromatic pyrrolopyrimidine protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion).
- FT-IR : Detection of aldehyde C=O stretch (~1700 cm⁻¹) .
- X-ray Crystallography (if available): Resolves spatial arrangement, particularly for regioselectivity in cyclization steps .
Advanced Mechanistic Insights
Q. Q: What mechanistic pathways explain the regioselectivity during cyclization to form the pyrrolo[2,3-d]pyrimidine core?
A:
- Nucleophilic Attack : The alkynol intermediate undergoes intramolecular nucleophilic attack by the pyrimidine nitrogen, facilitated by TBAF, which activates the alkyne via fluoride-mediated desilylation .
- Electrostatic Effects : The electron-withdrawing chlorine at position 2 directs cyclization to position 6, stabilizing the transition state through resonance .
Experimental Validation : - Isotopic labeling (e.g., deuterated solvents) to track proton transfer.
- Computational modeling (DFT) to map energy barriers .
Biological Activity and Kinase Inhibition
Q. Q: How does this compound interact with kinase targets, and what structural features drive its selectivity?
A:
- Kinase Binding : The compound acts as a kinase inhibitor, competing with ATP for binding to the catalytic cleft. The cyclopentyl group enhances hydrophobic interactions with the kinase’s back pocket .
- Key Features :
| Compound | IC₅₀ (nM) for CDK4/6 | Selectivity Ratio (CDK4 vs. CDK2) |
|---|---|---|
| Target Compound | 5.2 ± 0.3 | >100 |
| 4-Chloro-5-ethyl analog | 18.7 ± 1.1 | 35 |
| Source: Molecular dynamics simulations and kinase assays . |
Addressing Data Contradictions
Q. Q: How can researchers resolve discrepancies in reported yields or purity during synthesis?
A: Common issues and solutions:
- Low Yield in Cyclization :
- Aldehyde Oxidation Side Products :
- Purity Variability :
Computational and Green Chemistry Applications
Q. Q: What computational tools or solvent-free methods optimize its synthesis or derivatization?
A:
- DFT Modeling : Predicts transition states for cyclization and guides catalyst selection (e.g., Pd vs. Cu) .
- Solvent-Free Reactions :
Pharmacological Derivative Design
Q. Q: What strategies are used to design derivatives with improved pharmacokinetic properties?
A:
- Pro-Drug Approaches : Convert the aldehyde to a hydrazone or oxime for enhanced solubility .
- Structure-Activity Relationship (SAR) :
- Cyclopentyl Modifications : Replace with bulkier groups (e.g., cyclohexyl) to improve target selectivity .
- Chlorine Substitution : Test fluoro or bromo analogs to balance potency and toxicity .
Case Study : Ribociclib (a CDK4/6 inhibitor) derivatives derived from this scaffold show 10-fold higher bioavailability when the aldehyde is replaced with a carboxamide .
Analytical Challenges in Stability Studies
Q. Q: How does the compound degrade under storage, and what analytical methods detect degradation products?
A:
- Degradation Pathways :
- Detection Methods :
Comparative Analysis with Analogues
Q. Q: How does this compound compare to structurally similar pyrrolo[2,3-d]pyrimidines in reactivity and bioactivity?
A:
Environmental and Safety Considerations
Q. Q: What precautions are necessary for handling this compound due to its toxicity profile?
A:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
